2-Aminophenol Hemisulfate Salt

Description

Significance of 2-Aminophenol (B121084) Derivatives in Contemporary Chemical Synthesis

2-Aminophenol and its derivatives are cornerstone molecules in modern organic chemistry, primarily due to their versatile structure featuring both an amino (-NH2) and a hydroxyl (-OH) group on a benzene (B151609) ring. kajay-remedies.comsolubilityofthings.com This unique arrangement allows for a wide array of chemical reactions, making them invaluable precursors and building blocks for more complex molecules. kajay-remedies.comchemicalbook.com

One of the most significant applications of 2-aminophenol derivatives is in the synthesis of heterocyclic compounds. chemicalbook.com They are essential starting materials for producing benzoxazoles, phenoxazines, quinolines, and benzimidazoles. chemicalbook.comresearchgate.net These heterocyclic structures form the core of many pharmaceuticals, agrochemicals, and functional materials. chemicalbook.com For instance, benzoxazole (B165842) derivatives synthesized from 2-aminophenol exhibit a broad spectrum of biological activities and are investigated for anti-microbial, anti-cancer, and anti-inflammatory applications. rsc.orgresearchgate.net The synthesis often involves the condensation of 2-aminophenol with various carbonyl compounds like aldehydes, ketones, or acids under different catalytic conditions. rsc.orgmdpi.com

In the dye and pigment industry, 2-aminophenol derivatives are crucial intermediates. kajay-remedies.com They are used to produce azo dyes, which are known for their vibrant colors and good colorfastness in the textile industry. chemicalbook.com The presence of reactive functional groups also allows for the creation of reactive dyes that form covalent bonds with fibers, leading to long-lasting coloration. chemicalbook.com Furthermore, these compounds have historical and ongoing relevance in the manufacturing of hair dyes. kajay-remedies.com

The utility of 2-aminophenol derivatives extends to material science, where they are used to synthesize polymers. For example, poly(2-aminophenol) is a conductive polymer with applications in electronics and sensors. kajay-remedies.com Schiff base derivatives of 2-aminophenol are also widely studied for their ability to form stable complexes with various metal ions, leading to applications as chemosensors for metal detection. rsc.orgscirp.orgjournalajacr.com

Historical Trajectories of Research on 2-Aminophenol Hemisulfate Salt and Related Compounds

Research into aminophenols dates back to the late 19th century, intertwined with the burgeoning synthetic dye and pharmaceutical industries. While specific historical records on the initial synthesis of this compound are not prominently detailed, the history of its parent compound, 2-aminophenol, is well-documented. Industrial synthesis of 2-aminophenol, along with its isomer 4-aminophenol (B1666318), typically involves the reduction of the corresponding nitrophenol. wikipedia.org Early methods utilized iron powder for reduction, though this process was often associated with significant waste. chemicalbook.com

The development of various salt forms, including the hemisulfate, arose from the need to improve the stability, solubility, and handling of the base compound. solubilityofthings.com 2-aminophenol itself can be sensitive to air and light. chemicalbook.com Converting it to a salt like the hemisulfate (a 2:1 salt of 2-aminophenol and sulfuric acid) enhances its stability. smolecule.comcymitquimica.com The synthesis of the hemisulfate salt can be achieved through direct sulfation of 2-aminophenol with sulfuric acid, followed by neutralization and purification via crystallization. smolecule.com

Historically, aminophenol derivatives played a role in early drug discovery. For example, N-acetyl-p-aminophenol (paracetamol), a derivative of the isomeric 4-aminophenol, was synthesized in the late 19th century but was not commercialized as a major analgesic until the 1950s. ucdavis.edu The study of 2-aminophenol derivatives for pharmacological purposes was also an area of research, with investigations into their effects on the central nervous system occurring by the mid-1960s. nih.gov The use of 2-aminophenol as a developer in black and white photography also marks a significant historical application, although this has declined with the rise of digital imaging. kajay-remedies.com

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for 2-aminophenol and its derivatives, including the hemisulfate salt, is vibrant and expanding into new areas of application. A major focus remains on developing more efficient and environmentally friendly synthetic methodologies. This includes the use of novel catalysts, such as nanocatalysts and ionic liquids, to synthesize benzoxazoles and other heterocyclic compounds from 2-aminophenol. rsc.org There is a strong emphasis on "green chemistry" principles, aiming for reactions with high atom economy, mild reaction conditions, and recyclable catalysts. rsc.org

In medicinal chemistry, new research is exploring the potential of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a type of programmed cell death, which could be a therapeutic strategy for a range of diseases. nih.gov Studies are also ongoing to synthesize and evaluate new Schiff base derivatives of 2-aminophenol as fluorescent probes for the selective detection of metal ions like aluminum (Al³⁺) and anions like cyanide (CN⁻). researchgate.net

Despite the extensive research on 2-aminophenol derivatives, specific gaps in knowledge regarding the hemisulfate salt persist. While its role as a stable intermediate is acknowledged, detailed comparative studies on its reactivity versus the free base or other salts in various synthetic protocols are not widely published. Further investigation into the specific kinetics and mechanisms of reactions involving the hemisulfate salt could optimize its use in industrial synthesis.

Additionally, while the catabolism of 2-aminophenol by microorganisms has been studied, there is a gap in the literature concerning the specific environmental fate and biodegradability of the hemisulfate salt form. nih.gov A deeper understanding of its environmental impact would be beneficial given its industrial relevance. Finally, exploring the applications of this compound in niche areas of material science, such as in the development of novel nanocomposites or functional polymers, remains an open area for future research. researchgate.net

Structure

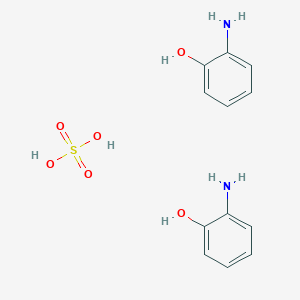

2D Structure

Properties

IUPAC Name |

2-aminophenol;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7NO.H2O4S/c2*7-5-3-1-2-4-6(5)8;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIDGXTJAQFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)O.C1=CC=C(C(=C1)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892460 | |

| Record name | 2-Aminophenol sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67845-79-8 | |

| Record name | o-Aminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminophenol sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-AMINOPHENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45L97927QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2 Aminophenol Hemisulfate Salt

Established Synthetic Pathways for 2-Aminophenol (B121084) Hemisulfate Salt Production

The conventional synthesis of 2-Aminophenol Hemisulfate Salt is a two-step process: the production of 2-aminophenol followed by its salt formation. The most common industrial method for producing 2-aminophenol is the catalytic hydrogenation of its precursor, 2-nitrophenol (B165410). wikipedia.org Alternative, older methods include reduction with iron powder. nih.gov Once 2-aminophenol is synthesized and purified, it is reacted with sulfuric acid to form the stable hemisulfate salt. This salt formation step is a standard acid-base reaction, typically involving the dissolution of 2-aminophenol in a suitable solvent and the stoichiometric addition of sulfuric acid, followed by crystallization of the salt. google.com

Analysis of Precursor Chemistry and Reaction Mechanisms

The primary precursor for the dominant synthetic route is 2-nitrophenol. This starting material is typically synthesized by the nitration of phenol (B47542). The regioselectivity of this nitration is critical to ensure a high yield of the ortho-isomer over the para-isomer.

C₆H₄(NO₂)(OH) + 3H₂ → C₆H₄(NH₂)(OH) + 2H₂O

The catalytic hydrogenation of nitroaromatics is widely accepted to follow the Langmuir-Hinshelwood mechanism, which involves several key steps occurring on the surface of the heterogeneous catalyst:

Adsorption: Both hydrogen and the 2-nitrophenol molecule adsorb onto the active sites of the catalyst surface.

Reaction: The adsorbed hydrogen atoms are transferred sequentially to the adsorbed nitro group. This process is believed to proceed through intermediate species such as nitroso (–NO) and hydroxylamino (–NHOH) groups. The transformation of the hydroxylamino intermediate is often the rate-determining step.

Desorption: The final product, 2-aminophenol, and the by-product, water, desorb from the catalyst surface, freeing the active sites for the next reaction cycle. youtube.comresearchgate.net

This multi-step surface reaction highlights the importance of the catalyst's surface area and the efficiency of mass transfer of reactants to the catalyst surface.

Role of Catalysis in Conventional this compound Synthesis

Catalysis is central to the modern, efficient production of 2-aminophenol. Heterogeneous catalysts are favored in industrial settings due to their ease of separation from the reaction mixture and potential for recycling. Noble metals, particularly palladium (Pd) and platinum (Pt) supported on activated carbon (Pd/C, Pt/C), are highly effective for the hydrogenation of nitrophenols. google.com Other transition metals, such as nickel (e.g., Raney nickel), have also been used. nih.gov

The choice of catalyst and support significantly impacts the reaction's efficiency, selectivity, and kinetics. Key performance indicators for these catalysts include:

Activity: The rate at which the catalyst converts the reactant into the product.

Selectivity: The ability of the catalyst to produce the desired product (2-aminophenol) while minimizing side reactions, such as the formation of by-products or over-reduction.

Stability: The catalyst's resistance to deactivation over time, which can be caused by sintering (agglomeration of metal particles) or poisoning from impurities in the reaction stream. mdpi.com

While specific kinetic data for o-nitrophenol reduction is proprietary, comparative studies on the analogous p-nitrophenol reduction provide insight into catalyst performance. The data below illustrates typical trends in catalytic efficiency for nitrophenol reduction using various metal catalysts.

| Catalyst System | Support | Apparent Rate Constant (k) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Gold (Au) Nanoparticles | Anodic Aluminum Oxide (mAAO) | 4.24 × 10⁻³ s⁻¹ | Reduction with NaBH₄, Room Temp. | researchgate.net |

| Silver (Ag) Nanoparticles | Alumina (B75360) (Al₂O₃) | High Conversion in Flow Reactor | Continuous flow, H₂, Water | rsc.org |

| Nickel Oxide (NiO) | None (nanoparticles) | High activity (size-dependent) | Reduction with NaBH₄, Room Temp. | nih.gov |

| Cobalt Oxide (Co₃O₄) | Porous Carbon (PC) | 0.405 min⁻¹ | Reduction with NaBH₄, Room Temp. | google.com |

Note: The data presented is for the reduction of p-nitrophenol, as it is a widely studied model reaction. The trends are generally applicable to o-nitrophenol reduction, but absolute rates may differ.

Development of Novel and Sustainable Synthetic Routes for this compound

In response to growing environmental concerns and the need for more efficient chemical processes, research has focused on developing novel and sustainable methods for synthesizing 2-aminophenol.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For 2-aminophenol synthesis, these principles are being applied in several key areas:

Use of Greener Solvents: Traditional syntheses often use volatile organic solvents like methanol (B129727). Research has explored the use of more environmentally benign solvent systems. For instance, mixtures of water with solvents like glycerol (B35011) have been shown to accelerate the catalytic reduction of nitrophenols, potentially reducing the need for large quantities of organic solvents. acs.org Water itself is an ideal green solvent, and processes using water as the primary medium are highly desirable. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (ambient temperature and pressure). A novel approach utilizes the enzyme hydroxylaminobenzene mutase, which can convert the intermediate N-hydroxylaminobenzene to 2-aminophenol. A continuous flow system has been developed where the nitroaromatic precursor is first reduced to the hydroxylamino intermediate using a zinc column, and then passed through a column containing the immobilized enzyme to yield the final product. rsc.org This method avoids the use of high-pressure hydrogen and noble metal catalysts.

Alternative Reducing Agents: While catalytic hydrogenation is efficient, it requires handling pressurized hydrogen gas. Transfer hydrogenation, which uses a hydrogen donor molecule instead of H₂, offers a potentially safer alternative. Formic acid, for example, can serve as a hydrogen source in the presence of a palladium catalyst in continuous flow reactors. nih.gov

Exploration of Stereoselective and Regioselective Synthesis Approaches

Stereoselectivity is not a factor in the synthesis of the achiral 2-aminophenol molecule. However, regioselectivity is of paramount importance. The synthesis must selectively produce the 2-amino (ortho) isomer over the 3-amino (meta) and 4-amino (para) isomers.

This regiocontrol is typically achieved by starting with a precursor that already has the desired ortho-substitution pattern, namely 2-nitrophenol. Therefore, the critical regioselective step is the initial nitration of phenol to produce the 2-nitrophenol precursor.

More advanced, metal-free synthetic strategies are being explored that build the 2-aminophenol structure with high regioselectivity. One such novel method involves a cascade idexlab.comidexlab.com-sigmatropic rearrangement of readily available N-arylhydroxylamines, which proceeds with high functional group tolerance and excellent regioselectivity for the ortho position. rsc.org

Process Intensification and Scale-Up Considerations for this compound Manufacturing

Translating a laboratory synthesis to large-scale industrial production presents numerous challenges. Process intensification—the development of smaller, more efficient, and often continuous manufacturing processes—is a key strategy to address these challenges.

For the synthesis of 2-aminophenol, continuous flow reactors, particularly packed-bed reactors (PBRs), offer significant advantages over traditional batch reactors:

Enhanced Safety: Continuous reactors handle much smaller volumes of hazardous materials (like pressurized hydrogen) at any given time, significantly reducing the risk of accidents. almacgroup.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over the highly exothermic heat of the hydrogenation reaction. This prevents the formation of local hot spots that can lead to side reactions or catalyst deactivation. mdpi.comalmacgroup.com

Consistent Product Quality: The steady-state operation of a continuous reactor leads to more consistent product quality compared to the variability of batch-to-batch processing. digitellinc.com

Key scale-up considerations for this process include:

Catalyst Deactivation: In a continuous process, the catalyst bed must remain active for extended periods. Deactivation can occur through sintering of the metal nanoparticles at high temperatures or poisoning by impurities. Strategies to mitigate this include careful temperature control and purification of the feedstock. mdpi.commdpi.com

Solvent and Product Handling: The final step, crystallization of the this compound, requires careful control of concentration, temperature, and solvent choice to ensure high purity and yield of the desired crystal form. Continuous crystallization techniques are being developed to integrate with continuous reaction systems. googleapis.com

Continuous Flow Synthesis Techniques for Enhanced Production

Continuous flow synthesis offers numerous advantages over conventional batch methods for the production of 2-aminophenol, the precursor to its hemisulfate salt. These benefits include enhanced heat and mass transfer, improved safety profiles, and higher yields and purity. A prevalent continuous method for synthesizing 2-aminophenol is the catalytic hydrogenation of o-nitrophenol.

In a typical continuous flow setup, a solution of o-nitrophenol in a suitable solvent, such as methanol or ethanol, is pumped through a heated, packed-bed reactor containing a heterogeneous catalyst. Hydrogen gas is introduced concurrently. The precise control over reaction parameters such as temperature, pressure, and residence time, achievable in a continuous system, is crucial for optimizing the reaction.

Research has demonstrated the efficacy of various catalysts for this transformation, with palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium on alumina (Pd/Al₂O₃), being particularly effective. The choice of catalyst and support can significantly influence the reaction kinetics and selectivity. For instance, mesoporous supports can enhance catalyst activity by providing a high surface area and facilitating mass transport.

Key process parameters in the continuous hydrogenation of o-nitrophenol to 2-aminophenol are summarized in the table below.

| Parameter | Typical Range | Impact on Process |

| Temperature | 70-150 °C | Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions and catalyst deactivation. |

| Pressure | 2.0-10 MPa | Higher pressures increase the solubility of hydrogen in the liquid phase, thereby enhancing the reaction rate. |

| Residence Time | 5-30 minutes | A shorter residence time increases throughput but may result in incomplete conversion. Optimization is key to balancing conversion and productivity. |

| H₂ to o-nitrophenol molar ratio | 3:1 to 5:1 | A stoichiometric excess of hydrogen is required to ensure complete reduction of the nitro group. |

| Catalyst | Pd/C, Pd/Al₂O₃ | The activity and stability of the catalyst are critical for process efficiency and economics. |

Another innovative continuous approach involves the reduction of nitrobenzene (B124822) using a combination of a metal catalyst and a biocatalyst in a flow-through system. This method can achieve high conversion efficiencies at ambient temperatures, offering a potentially greener alternative to traditional high-pressure hydrogenation.

The formation of this compound is achieved by reacting the continuously produced 2-aminophenol with sulfuric acid. The stoichiometry of this acid-base reaction is critical, with a 2:1 molar ratio of 2-aminophenol to sulfuric acid required to form the hemisulfate salt. This reaction is typically carried out in a suitable solvent where the salt has limited solubility, facilitating its crystallization. The integration of this salt formation and crystallization into the continuous process flow is a key area of process optimization. This can be achieved using a continuous crystallizer, such as a mixed-suspension, mixed-product removal (MSMPR) crystallizer, which allows for the continuous production and isolation of the salt crystals.

Reactor Design and Reaction Engineering for Industrial Scale Synthesis

The successful industrial-scale synthesis of this compound in a continuous manner heavily relies on the appropriate design of the reactor system. For the catalytic hydrogenation of o-nitrophenol, which is a three-phase (gas-liquid-solid) reaction, a packed-bed reactor or a trickle-bed reactor is often the preferred choice.

Packed-Bed Reactor Design Considerations:

A packed-bed reactor for this process would consist of a tube filled with the solid catalyst particles. The liquid feed (o-nitrophenol solution) and the gas feed (hydrogen) are passed through the reactor in a co-current or counter-current manner. Key design aspects include:

Reactor Dimensions: The length and diameter of the reactor are critical for achieving the desired residence time and ensuring good flow distribution. A high length-to-diameter ratio is often preferred to approach plug flow behavior, which leads to more uniform product quality.

Catalyst Packing: Uniform packing of the catalyst is essential to avoid channeling of the fluid, which can lead to reduced efficiency and hotspots.

Heat Management: The hydrogenation of nitro compounds is a highly exothermic reaction. Effective heat removal is crucial to prevent thermal runaways and maintain optimal reaction temperature. This can be achieved through jacketing the reactor or using internal cooling coils.

Mass Transfer: Efficient mass transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface is vital for a high reaction rate. The reactor design should promote high interfacial area between the phases.

Integration with Salt Formation and Crystallization:

For the subsequent formation of the hemisulfate salt, the output from the hydrogenation reactor, containing the 2-aminophenol solution, is continuously mixed with a stoichiometric amount of sulfuric acid in a static mixer or a small continuous stirred-tank reactor (CSTR). This mixture is then fed into a continuous crystallizer.

Continuous Crystallizer Design:

The design of the continuous crystallizer is critical for controlling the crystal size distribution (CSD) and purity of the final this compound product. An MSMPR crystallizer is a common choice for such applications. Key design parameters for the crystallizer include:

| Parameter | Description | Impact on Product Quality |

| Mean Residence Time | The average time the slurry spends in the crystallizer. | Influences the crystal size; longer residence times generally lead to larger crystals. |

| Agitation Rate | The speed of the impeller within the crystallizer. | Affects the suspension of crystals and can influence nucleation and growth rates. |

| Cooling Profile | The rate at which the solution is cooled to induce crystallization. | A controlled cooling profile is essential for controlling supersaturation and avoiding excessive nucleation. |

| Slurry Density | The concentration of solid crystals in the crystallizer. | Impacts the crystal growth rate and can affect the final CSD. |

The continuous production of this compound represents a significant advancement in chemical manufacturing. By leveraging the principles of continuous flow chemistry and sophisticated reactor engineering, it is possible to achieve a safer, more efficient, and sustainable process compared to traditional batch methods. The ability to integrate synthesis, salt formation, and crystallization into a single, seamless process offers substantial economic and environmental benefits, paving the way for the future of fine chemical and pharmaceutical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 2 Aminophenol Hemisulfate Salt

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting of 2-Aminophenol (B121084) Hemisulfate Salt

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. These methods provide a unique "molecular fingerprint" based on the vibrational modes of the atoms.

In the context of 2-Aminophenol Hemisulfate Salt, the vibrational spectra would be a superposition of the modes from the 2-aminophenol cation and the sulfate (B86663) anion. The FT-IR and Raman spectra of 2-aminophenol are well-documented and reveal characteristic bands corresponding to the O-H, N-H, C-H, C=C, C-N, and C-O functional groups. The protonation of the amino group to form the ammonium (B1175870) salt would be expected to shift the N-H stretching and bending frequencies.

The sulfate anion (SO₄²⁻) is expected to exhibit strong characteristic vibrations. For instance, in the FT-IR spectrum of ammonium sulfate, a strong, broad absorption is typically observed around 1100 cm⁻¹, corresponding to the asymmetric stretching mode of the S-O bonds.

Table 1: Characteristic FT-IR Absorption Bands for 2-Aminophenol

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3378, 3301 | N-H stretching | Primary Amine (-NH₂) |

| 3055 | O-H stretching | Phenolic Hydroxyl (-OH) |

| 1605, 1511, 1475 | C=C stretching | Aromatic Ring |

| 1265 | C-O stretching | Phenolic Hydroxyl (-OH) |

| 1100 | C-N stretching | Aryl Amine |

This data is for 2-aminophenol and serves as a basis for interpreting the spectrum of the organic cation in the hemisulfate salt.

Table 2: Characteristic Raman Shifts for 2-Aminophenol

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3060 | Aromatic C-H stretching | Aromatic Ring |

| 1608 | C=C stretching | Aromatic Ring |

| 1288 | C-O stretching | Phenolic Hydroxyl (-OH) |

| 1240 | C-N stretching | Aryl Amine |

This data is for 2-aminophenol and provides insight into the vibrational modes of the organic cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H and ¹³C NMR spectra would confirm the structure of the 2-aminophenol cation. The ¹H NMR spectrum would show distinct signals for the aromatic protons, as well as the protons of the hydroxyl and ammonium groups. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the ortho substitution pattern.

The ¹³C NMR spectrum would complement this by providing signals for each unique carbon atom in the aromatic ring and those bonded to the oxygen and nitrogen atoms. The formation of the hemisulfate salt, involving the protonation of the amino group, would lead to downfield shifts for the adjacent protons and carbons compared to the free base, 2-aminophenol.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Aminophenol

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.7 - 7.2 | Multiplet |

| -OH | Variable (broad singlet) | Singlet |

| -NH₂ | Variable (broad singlet) | Singlet |

Note: Chemical shifts are solvent-dependent and the presence of the sulfate counter-ion and protonation of the amine will influence the exact values.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Aminophenol

| Carbon | Chemical Shift (ppm) |

| C-OH | ~145 |

| C-NH₂ | ~137 |

| Aromatic CH | 115 - 120 |

Note: These are approximate values for the parent compound. The salt formation will alter the electronic environment and thus the chemical shifts.

X-ray Diffraction Studies for Crystal Structure Determination of this compound

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the most powerful method for obtaining an unambiguous determination of a molecule's crystal structure. carleton.edu This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The data obtained can be used to construct a detailed three-dimensional model of the electron density within the crystal, from which the atomic positions can be precisely determined. rigaku.com

A search of publicly available crystallographic databases did not yield a solved single-crystal structure for this compound. Such a study would be invaluable for definitively establishing the ionic interactions between the 2-aminophenol cation and the sulfate anion, as well as any intermolecular hydrogen bonding networks.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to investigate polymorphism, which is the ability of a compound to exist in more than one crystal structure. americanpharmaceuticalreview.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a characteristic fingerprint of the crystalline material. marshall.edu

As with SCXRD, no publicly available experimental powder X-ray diffraction pattern for this compound could be located. A PXRD analysis would be essential for quality control, ensuring phase purity, and for studying any potential polymorphic forms of the salt, which could have different physical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation pattern.

In the analysis of this compound, the technique would likely involve a soft ionization method, such as electrospray ionization (ESI), to transfer the ions from solution into the gas phase. In positive ion mode, the mass spectrum would be dominated by the protonated 2-aminophenol molecule, [C₆H₇NO + H]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the 2-aminophenol cation under tandem MS (MS/MS) conditions would provide further structural confirmation. Common fragmentation pathways would include the loss of small neutral molecules such as CO, HCN, and H₂O.

Table 5: Expected Key Mass Spectrometry Fragments for the 2-Aminophenol Cation

| m/z | Proposed Fragment |

| 110.06 | [M+H]⁺ (protonated 2-aminophenol) |

| 93.06 | [M+H - NH₃]⁺ |

| 82.04 | [M+H - CO]⁺ |

These are predicted fragments based on the structure of 2-aminophenol.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Analysis of this compound

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

The UV-Vis spectrum of 2-aminophenol exhibits absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic ring. The presence of the hydroxyl and amino substituents influences the energy of these transitions. The solvent can also have a significant effect on the position and intensity of the absorption maxima.

For this compound, the protonation of the amino group to form an anilinium-type ion would be expected to cause a hypsochromic (blue) shift in the absorption maxima compared to the free base. This is because the lone pair of electrons on the nitrogen is no longer available to donate into the aromatic π-system, which increases the energy required for the electronic transition.

Table 6: UV-Vis Absorption Maxima (λmax) for 2-Aminophenol in Different Solvents

| Solvent | λmax (nm) |

| Methanol (B129727) | 234, 287 |

| Dimethyl Sulfoxide (DMSO) | 240, 294 |

| Water | 230, 286 |

This data is for 2-aminophenol. The absorption maxima for the hemisulfate salt may differ due to the protonated state of the amino group. researchgate.netekb.eg

Advanced hyphenated analytical techniques for complex mixture analysis involving this compound

The analysis of this compound in complex matrices, such as environmental samples, biological fluids, or commercial products like hair dyes, necessitates highly selective and sensitive analytical methods. nih.govresearchgate.netnih.gov Advanced hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. nih.govchemijournal.com These techniques provide comprehensive qualitative and quantitative information by physically separating the analyte of interest from matrix components before its identification and quantification. ajrconline.orgiosrjournals.org In analytical settings, the salt form, 2-Aminophenol Hemisulfate, readily dissociates in solution, and the analysis focuses on the detection and quantification of the 2-aminophenol molecule. The most powerful and commonly employed hyphenated techniques for this purpose include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a robust and versatile technique that combines the high separation efficiency of liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), with the exceptional sensitivity and specificity of mass spectrometry. ajrconline.orgiosrjournals.org This method is well-suited for analyzing polar, non-volatile compounds like 2-aminophenol, making it a preferred choice for its determination in various complex samples. ulisboa.ptnih.gov

The process involves injecting the sample into an LC system, where 2-aminophenol and other components are separated on a chromatographic column, typically a reversed-phase C18 column. researchgate.netnih.gov The separation is based on the differential partitioning of analytes between the stationary phase (the column) and the mobile phase (a solvent mixture). researchgate.net After separation, the column effluent is directed to the mass spectrometer. An ionization source, commonly Electrospray Ionization (ESI), converts the neutral 2-aminophenol molecules into ions in the gas phase. ulisboa.ptuqam.ca These ions are then separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and precise quantification. uqam.canih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by isolating a specific parent ion and fragmenting it to produce characteristic product ions, a process known as Selected Reaction Monitoring (SRM). nih.gov

Detailed research has established various LC-MS methods for the analysis of aminophenols in matrices like hair dyes and water. nih.govulisboa.ptgoogle.com For instance, a method for simultaneously determining 11 aminophenols in hair dyes used an Agilent Zorbax SB C18 column with a gradient elution of acetonitrile (B52724) and a sodium heptanesulfonate/phosphate ion-pair system. nih.gov Another study focused on quantifying the toxic p-aminophenol impurity in pharmaceutical tablets using LC-MS/MS with ESI in positive mode, achieving a limit of quantification of 1 ng/mL. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | HPLC / UPLC | nih.govchemrxiv.org |

| Column | Reversed-phase C18 (e.g., Agilent Zorbax SB C18) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer (e.g., phosphate, ammonium acetate) | nih.govulisboa.pt |

| Flow Rate | 0.2 - 1.2 mL/min | ulisboa.ptnih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | ulisboa.ptnih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | nih.govmdpi.com |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.gov |

| Limit of Quantification (LOQ) | As low as 5 mg/kg in hair dyes; 1 ng/mL for p-aminophenol in tablets | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. chemijournal.com While 2-aminophenol itself has limited volatility, GC-MS analysis can be effectively performed after a derivatization step, which converts the polar -OH and -NH2 groups into less polar, more volatile moieties. epa.gov This process not only improves chromatographic performance but also enhances thermal stability. chemijournal.com

In a typical GC-MS workflow, the sample extract, after derivatization, is injected into the gas chromatograph. irjet.net The analytes are vaporized and carried by an inert gas (e.g., helium) through a long, narrow capillary column. irjet.net Separation occurs based on the analytes' boiling points and their interactions with the column's stationary phase. chemijournal.com As the separated components exit the column, they enter the mass spectrometer's ion source, where they are typically fragmented and ionized by Electron Ionization (EI). nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized 2-aminophenol, allowing for highly confident identification by comparison to spectral libraries. chemijournal.com

Research has demonstrated the use of GC-MS for determining aromatic amines in various samples. dntb.gov.ua For example, a method for analyzing 4-aminophenol (B1666318) impurity in paracetamol tablets involved direct injection without derivatization, using a Shimadzu GCMS QP2020 plus system with a specific temperature program to achieve separation. irjet.net Standard EPA methods for phenols also detail GC procedures, including derivatization with reagents like pentafluorobenzyl bromide (PFBBr), followed by analysis. epa.gov

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) or direct analysis | epa.govirjet.net |

| Column | Fused-silica open-tubular column (e.g., DB-5, Rtx-624) | epa.govirjet.net |

| Carrier Gas | Helium | irjet.net |

| Injector Temperature | ~250 °C | irjet.net |

| Oven Program | Temperature ramp (e.g., 60 °C initial, ramp to 240-250 °C) | irjet.net |

| Ionization Source | Electron Ionization (EI) | nih.gov |

| Mass Analyzer | Quadrupole or Ion Trap | iosrjournals.orgirjet.net |

| Detection Mode | Total Ion Current (TIC) or Selected Ion Monitoring (SIM) | irjet.net |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a powerful analytical technique that combines the high-resolution separation capabilities of capillary electrophoresis with the sensitivity of mass spectrometry. wikipedia.org It is particularly advantageous for analyzing charged species and polar compounds in minute sample volumes, often in the nanoliter range. wikipedia.orgopenchemicalengineeringjournal.com Separation in CE is achieved in a narrow-bore capillary filled with an electrolyte solution, based on the differential migration of analytes in an applied high-voltage electric field. openchemicalengineeringjournal.com The analytes' mobility depends on their charge-to-size ratio. wikipedia.org

Coupling CE to MS presents unique challenges but offers significant benefits. wikipedia.org An ESI interface is typically used to connect the capillary outlet to the mass spectrometer, often employing a sheath liquid to ensure a stable electrical connection and spray. nih.govdiva-portal.org CE-MS provides very high separation efficiency and short analysis times, making it a valuable tool for complex mixtures. openchemicalengineeringjournal.com The technique has been successfully applied to the analysis of various small molecules, including peptides and compounds with amine groups, demonstrating its suitability for 2-aminophenol analysis. openchemicalengineeringjournal.comdiva-portal.org For instance, CE-ESI-MS methods have been developed for the analysis of amphetamine derivatives in urine, showcasing the system's effectiveness in handling complex biological matrices and amine-containing compounds. openchemicalengineeringjournal.com

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused-silica (20-200 µm i.d.) | openchemicalengineeringjournal.com |

| Background Electrolyte (BGE) | Aqueous or non-aqueous buffer (e.g., ammonium formate) | openchemicalengineeringjournal.com |

| Separation Voltage | 10 - 30 kV | openchemicalengineeringjournal.com |

| Injection Mode | Hydrodynamic or Electrokinetic | wikipedia.org |

| Interface | Sheath-flow or Sheathless ESI | mdpi.comwikipedia.org |

| Sheath Liquid | Mixture of organic solvent and aqueous buffer (e.g., isopropanol/dimethylamine) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | wikipedia.org |

| Mass Analyzer | Ion Trap, Triple Quadrupole (QqQ), or TOF | mdpi.comnih.gov |

Chemical Reactivity and Transformation Studies of 2 Aminophenol Hemisulfate Salt

Acid-Base Equilibria and Protonation States of 2-Aminophenol (B121084) Hemisulfate Salt in Solution

2-Aminophenol is an amphoteric molecule, meaning it can act as both an acid and a base. wikipedia.org In the hemisulfate salt, the amino group of 2-aminophenol is protonated by the sulfuric acid, forming an ammonium (B1175870) cation. When dissolved in water, an equilibrium is established between the protonated form, the neutral molecule, and the deprotonated form.

The acid-base equilibria can be described by two dissociation constants, pKa₁ and pKa₂. wikipedia.org

pKa₁ = 4.78 (at 20 °C): This value corresponds to the dissociation of the protonated amino group (-NH₃⁺) to the neutral amino group (-NH₂).

pKa₂ = 9.97 (at 20 °C): This value corresponds to the dissociation of the phenolic hydroxyl group (-OH) to the phenoxide ion (-O⁻). wikipedia.org

In solution, the protonation state of 2-aminophenol hemisulfate salt is pH-dependent:

In strongly acidic solutions (pH < 4.78): The predominant species is the dicationic form, where both the amino and hydroxyl groups are protonated.

In moderately acidic to neutral solutions (pH 4.78 to 9.97): The primary species is the cationic form, where the amino group is protonated (-NH₃⁺) and the hydroxyl group is not (-OH). This is the form present in the salt.

In alkaline solutions (pH > 9.97): The molecule exists as a neutral species or an anion, as the hydroxyl group deprotonates to form a phenoxide ion.

Table 1: Acid Dissociation Constants (pKa) of 2-Aminophenol

Functional Group pKa Value (at 20 °C in H₂O) Equilibrium Amino (-NH₃⁺) 4.78 C₆H₄(OH)NH₃⁺ ⇌ C₆H₄(OH)NH₂ + H⁺ Phenol (B47542) (-OH) 9.97 C₆H₄(OH)NH₂ ⇌ C₆H₄(O⁻)NH₂ + H⁺

Data sourced from Wikipedia. wikipedia.org

Redox Chemistry and Electrochemical Behavior of this compound

The 2-aminophenol moiety is readily oxidized due to the electron-donating nature of both the amino and hydroxyl groups. This reactivity is central to its application as a reducing agent in photographic developers. wikipedia.org

Oxidation Reactions:

Aerial Oxidation: Exposure to air and light can cause 2-aminophenol to darken, turning from a white or colorless substance to tan or brown. chemicalbook.comguidechem.com This is due to the formation of colored polymeric quinoid structures. guidechem.com

Chemical Oxidation: Strong oxidizing agents can transform 2-aminophenol. For instance, oxidation with monochloramine in an aqueous solution at pH 8.5 yields 2-amino-3H-phenoxazin-3-one as the major product. researchgate.netscielo.org.mx Similarly, oxidation catalyzed by copper(II) complexes under aerobic conditions also produces 2-amino-phenoxazine-3-one. rsc.orgiitkgp.ac.in The oxidation by hexacyanoferrate(III) ions has also been studied, showing a pH-dependent reaction rate that is optimal at pH 9. researchgate.netscielo.org.mxresearchgate.net

Electrochemical Behavior: The electrochemical oxidation of 2-aminophenol has been studied using techniques like cyclic voltammetry. researchgate.netcore.ac.uk In acidic media, the oxidation process on a platinum electrode can lead to the formation of a conducting polymer, poly(o-aminophenol). core.ac.uk Spectroscopic studies indicate that this polymer contains phenoxazine units. The electrochemical oxidation of 2-aminophenol derivatives is often accompanied by dimerization reactions. researchgate.net The specific products and reaction pathways can be influenced by factors such as the electrode material, pH, and the presence of substituents on the aminophenol ring. researchgate.net

Hydrolysis and Abiotic Degradation Pathways of this compound in Various Media

This compound is generally stable under normal conditions, but the 2-aminophenol component can undergo degradation. chemicalbook.com

Hydrolysis: While the ester-like sulfate (B86663) linkage in a related compound, 2-aminophenyl sulfate, implies potential for hydrolysis, the hemisulfate salt is an ionic association. The primary concern for hydrolysis relates to the stability of the 2-aminophenol molecule itself. Studies on the hydrolysis of p-aminophenol (an isomer) to hydroquinone are conducted under high temperatures (200-300 °C) in the presence of ammonium bisulfate, suggesting that the aminophenol structure is stable under less harsh conditions. google.com The hydrolysis of paracetamol (N-acetyl-4-aminophenol) to p-aminophenol can be achieved by refluxing with hydrochloric acid, indicating that the amide linkage is more susceptible to hydrolysis than the core aromatic structure. blogspot.comresearchgate.net

Abiotic Degradation: The main abiotic degradation pathway for 2-aminophenol is oxidation upon exposure to air and light, which results in discoloration. guidechem.comnih.gov In the atmosphere, it is expected to react with photochemically-produced hydroxyl radicals, with an estimated half-life of about 5 hours. nih.gov In aqueous environments, its degradation can be influenced by pH and the presence of oxidizing agents. For example, the oxidative degradation in an alkaline medium initiated by hexacyanoferrate(III) leads to the formation of 2-aminophenoxazin-3-one. researchgate.netscielo.org.mx

Complexation Chemistry and Metal Ion Interactions of this compound

The amino and hydroxyl groups of 2-aminophenol are positioned ortho to each other, making it an excellent bidentate ligand for metal ions. It can form stable chelate rings with a variety of transition metals.

Formation of Metal Complexes: 2-Aminophenol reacts with transition metal ions like copper(II), nickel(II), cobalt(II), and iron(II) to form coordination complexes. iosrjournals.orgnih.gov It is particularly useful in the synthesis of metal-complex dyes, where it is diazotized and coupled to another aromatic species. Dyes containing copper or chromium are common. wikipedia.org

Schiff Base Complexes: 2-Aminophenol is a common precursor for synthesizing Schiff base ligands through condensation with various aldehydes and ketones. These Schiff bases, which can be bi-, tri-, or tetradentate, readily form stable complexes with a wide range of transition metals. iosrjournals.orgresearchgate.net These complexes have been investigated for various applications, including their catalytic and biological activities. iosrjournals.orgresearchgate.netsemanticscholar.org

Catalytic Activity: Copper(II) complexes with ligands derived from 2-aminophenol have been shown to catalyze the aerobic oxidation of 2-aminophenol itself, mimicking the function of the enzyme phenoxazinone synthase. rsc.orgiitkgp.ac.in

Table 2: Examples of Metal Interactions with 2-Aminophenol and its Derivatives

Metal Ion Type of Interaction Resulting Compound/Application Reference Copper(II) Coordination Complex Catalyst for aerobic oxidation of 2-aminophenol semanticscholar.org Chromium(III) Coordination Complex Metal-complex dyes guidechem.com Nickel(II) Schiff Base Complex Dinuclear complexes with ferromagnetic/antiferromagnetic coupling scielo.org.mx Cobalt(II) Schiff Base Complex Square planar and five-coordinate complexes Iron(II) Mixed Ligand Complex Octahedral complexes iosrjournals.org

Derivatization Reactions and Functional Group Transformations of this compound for Novel Compounds

The dual functionality of 2-aminophenol makes it a versatile building block in organic synthesis, particularly for heterocyclic compounds. wikipedia.orgguidechem.com The reactivity of the amino and hydroxyl groups can often be controlled to achieve selective transformations.

Acylation: The acylation of 2-aminophenol can be directed to either the nitrogen or the oxygen atom. Typically, N-acylation is favored. chemcess.com Chemoselective N-acetylation can be achieved using acetic anhydride or vinyl acetate, sometimes with enzymatic catalysts like lipase, to produce N-(2-hydroxyphenyl)acetamide. acs.orgacs.org Using an excess of the acylating agent can lead to O,N-diacylated products. chemcess.com

Cyclization and Condensation Reactions: The ortho-positioning of the amino and hydroxyl groups makes 2-aminophenol highly susceptible to cyclization reactions. chemcess.com It is a key precursor for the synthesis of benzoxazoles, an important class of heterocyclic compounds. mdpi.comrsc.orgacs.org This is typically achieved by reacting 2-aminophenol with aldehydes, ketones, carboxylic acids, or β-diketones under various catalytic conditions. rsc.orgacs.orgresearchgate.net

Diazonium Salt Formation: The aromatic amino group can be converted into a diazonium salt by reacting with sodium nitrite in an acidic solution. These diazo derivatives are widely used as intermediates in the dye industry. chemcess.com

Alkylation: Alkylation can occur at both the nitrogen and oxygen atoms, and controlling the selectivity can be challenging, often resulting in mixed products. chemcess.com

Table 3: Summary of Derivatization Reactions

Reaction Type Reagent(s) Major Product(s) Significance N-Acylation Acetic anhydride, Vinyl acetate N-(2-hydroxyphenyl)acetamide Intermediate for pharmaceuticals Cyclization Aldehydes, Ketones, Carboxylic acids 2-Substituted Benzoxazoles Core structure in medicinal chemistry and materials science Diazotization NaNO₂, Acid Diazonium salt Intermediate for azo dyes Oxidative Dimerization Air, Oxidizing agents (e.g., Cu(II)) 2-Amino-phenoxazine-3-one Chromophore, Bioactive molecule

Table of Compounds Mentioned

Compound Name This compound 2-Aminophenol Sulfuric acid 2-amino-3H-phenoxazin-3-one p-Aminophenol Hydroquinone Ammonium bisulfate Paracetamol (N-acetyl-4-aminophenol) Hydrochloric acid 2-Aminophenyl sulfate Copper(II) Nickel(II) Cobalt(II) Iron(II) Chromium(III) N-(2-hydroxyphenyl)acetamide Acetic anhydride Vinyl acetate Benzoxazole (B165842) Sodium nitrite

Theoretical and Computational Investigations of 2 Aminophenol Hemisulfate Salt

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics of 2-Aminophenol (B121084) Hemisulfate Saltnih.govresearchgate.netrjpn.orgresearchgate.net

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Aminophenol, the parent molecule of the hemisulfate salt, various levels of theory have been employed to determine its electronic structure, optimal molecular geometry, and energetic profile. While specific studies on the hemisulfate salt are limited in publicly available literature, the extensive research on 2-aminophenol provides a strong theoretical foundation.

Density Functional Theory (DFT) and ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been utilized to investigate 2-aminophenol. nih.govresearchgate.net These calculations consistently predict a non-planar geometry for the molecule, with the amino and hydroxyl groups exhibiting specific orientations relative to the benzene (B151609) ring. The relative energies of different conformers, arising from the rotation of the -OH and -NH2 groups, have been a subject of detailed study. nih.gov

The electronic structure of 2-aminophenol is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. rjpn.org For 2-aminophenol, the HOMO is typically localized on the electron-rich aromatic ring and the amino and hydroxyl substituents, while the LUMO is distributed over the aromatic system.

Energetic properties such as bond dissociation energies (BDE) for the O-H and N-H bonds have also been computationally evaluated. researchgate.net These values provide insights into the antioxidant potential and the likelihood of hydrogen atom abstraction from the molecule.

Interactive Data Table: Calculated Energetic Properties of 2-Aminophenol Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Cis | MP2/6-31G(d) | 0.00 | 1.54 |

| Trans | MP2/6-31G(d) | 1.70 | 2.89 |

| Cis | B3LYP/6-31G(d) | 0.00 | 1.45 |

| Trans | B3LYP/6-31G(d) | 1.58 | 2.75 |

Note: The 'cis' conformer refers to the orientation where the hydroxyl group is directed towards the amino group, allowing for a potential intramolecular hydrogen bond. The 'trans' conformer has the hydroxyl group directed away from the amino group. Data is for the parent 2-aminophenol molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of 2-Aminophenol Hemisulfate Salt

MD simulations for a system containing this compound would involve modeling the 2-aminophenol cation, the hemisulfate anion, and the surrounding solvent molecules. The interactions between these species would be governed by a force field, a set of empirical energy functions. Such simulations could reveal the preferred conformations of the 2-aminophenol cation in solution and the nature of its interactions with the hemisulfate anion and solvent molecules.

Key intermolecular interactions that would be of interest include hydrogen bonding between the ammonium (B1175870) and hydroxyl groups of the 2-aminophenol cation and the oxygen atoms of the hemisulfate anion. The solvation shell around the ions and how it influences their association and dissociation would also be a critical aspect to investigate. The insights from MD simulations are valuable for understanding the behavior of the salt in solution, which is pertinent to its applications in various chemical processes.

Spectroscopic Property Prediction and Correlation with Experimental Data for this compound

Computational methods are widely used to predict various spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions. For 2-aminophenol and its derivatives, theoretical calculations of vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra have been performed.

Theoretical vibrational frequencies are typically calculated using methods like DFT, and the results are compared with experimental IR and Raman spectra to assign the observed vibrational modes to specific molecular motions. nih.gov For 2-aminophenol, these calculations have helped in confirming the presence of different conformers in various states. nih.gov

The prediction of NMR chemical shifts is another powerful application of quantum chemistry. By calculating the magnetic shielding tensors of the nuclei, theoretical chemical shifts can be obtained and compared with experimental NMR data to aid in structure elucidation.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*). For 2-aminophenol, TD-DFT calculations have been used to interpret its UV-Visible spectrum and understand the influence of substituents on its electronic properties.

Interactive Data Table: Experimental vs. Calculated Vibrational Frequencies for 2-Aminophenol (cis conformer)

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP/6-31G(d)) (cm⁻¹) | Assignment |

| ν(OH) | 3628 | 3645 | O-H stretch |

| νas(NH₂) | 3485 | 3502 | Asymmetric N-H stretch |

| νs(NH₂) | 3404 | 3418 | Symmetric N-H stretch |

| δ(NH₂) | 1625 | 1630 | NH₂ scissoring |

| ν(C=C) | 1590 | 1595 | Aromatic C=C stretch |

Note: Data is for the parent 2-aminophenol molecule. Calculated frequencies are often scaled to better match experimental values. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling for this compound Derivatives

Computational modeling is an invaluable tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions involving derivatives of 2-aminophenol. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and their energies calculated.

For derivatives of 2-aminophenol, computational studies can be employed to investigate a variety of reactions, including oxidation, polymerization, and substitution reactions. For instance, understanding the mechanism of oxidative coupling of 2-aminophenol derivatives is crucial for the synthesis of phenoxazinone-based dyes and pharmaceuticals. Computational modeling can identify the key intermediates and transition states involved in these processes, providing insights into the reaction kinetics and selectivity.

Transition state theory, combined with the calculated energies of reactants and transition states, allows for the estimation of reaction rate constants. The geometric and electronic properties of the transition state structure provide a detailed picture of the bond-breaking and bond-forming processes occurring during the reaction. This knowledge is instrumental in optimizing reaction conditions and designing more efficient synthetic routes for novel 2-aminophenol derivatives.

Applications in Advanced Chemical Synthesis and Materials Science

2-Aminophenol (B121084) Hemisulfate Salt as a Precursor for Specialty Chemicals and Fine Chemicals

2-Aminophenol and its derivatives, including the hemisulfate salt, are foundational building blocks in the synthesis of a wide array of specialty and fine chemicals. The inherent reactivity of the aromatic ring, coupled with the directing effects of the amino and hydroxyl groups, allows for a diverse range of chemical transformations. The hemisulfate salt, providing a stable and handleable form of 2-aminophenol, serves as a crucial starting material in multi-step synthetic sequences leading to complex molecular architectures.

2-Aminophenol and its sulfonated derivatives are key intermediates in the manufacturing of various classes of dyes and pigments. njit.edunbinno.com The presence of the amino group allows for diazotization, a critical step in the formation of azo dyes, which constitute the largest class of commercial organic colorants. unb.caresearchgate.net The subsequent coupling of the resulting diazonium salt with various aromatic compounds, such as phenols and naphthols, leads to the creation of a vast palette of colors. njit.eduwikipedia.org

The general two-step process for creating azo dyes from a 2-aminophenol derivative involves:

Diazotization: The aromatic amine is converted into a diazonium salt.

Diazo Coupling: The diazonium salt reacts with a coupling component (e.g., a phenol (B47542) or another aromatic amine) to form the azo dye. unb.ca

Furthermore, the ortho-hydroxy and amino groups in 2-aminophenol are ideally positioned to form metal complexes. This property is exploited in the synthesis of metal-complex dyes, where transition metals like copper or chromium are incorporated into the dye structure. wikipedia.org These dyes are known for their excellent fastness properties and are often used to produce muted and deep shades on various substrates. wikipedia.org The ortho, ortho'-dihydroxy-azo combination, achievable by coupling diazotized 2-aminophenol derivatives with phenolic compounds, is particularly effective for metallization. njit.edu

A derivative, 2-Aminophenol-4-Sulfonmethylamide, is highlighted as an indispensable building block for creating a wide spectrum of colors with excellent performance characteristics in textiles, plastics, inks, and coatings. nbinno.com

Table 1: Examples of Dye Types Synthesized from 2-Aminophenol Derivatives

| Dye Class | Key Synthetic Step | Resulting Properties |

| Azo Dyes | Diazotization and Azo Coupling | Wide range of vibrant colors |

| Metal-Complex Dyes | Chelation with metal ions (e.g., Cu, Cr) | High light and wash fastness |

Derivatives of 2-aminophenol are valuable monomers in the synthesis of advanced polymers. The bifunctional nature of the molecule, possessing both an amino and a hydroxyl group, allows for its participation in various polymerization reactions, including the formation of polyanilines and other conductive polymers. For instance, solid-state aminophenols can be polymerized using techniques like dielectric barrier discharge (DBD) plasma to produce conductive polyaminophenol films. mdpi.com Such polymers are of interest for applications in electronics and sensor technology.

The resulting poly-o-aminophenol (PoAP) and poly-m-aminophenol (PmAP) films have been shown to exhibit electrical conductivity two orders of magnitude higher than undoped polyaniline. mdpi.com This indicates the potential for creating tailored conductive materials by incorporating aminophenol structures.

While direct use of 2-aminophenol hemisulfate salt as a polymerization initiator is not widely documented, the amino group present in the 2-aminophenol moiety can be chemically modified to create functional initiators for various polymerization techniques. nih.gov

Role of this compound in Analytical Chemistry Reagents and Sensors

The structural features of 2-aminophenol make it and its derivatives valuable components in the development of analytical reagents and chemical sensors. The ability of the vicinal amino and hydroxyl groups to coordinate with metal ions is a key principle behind its use in sensor design.

Schiff bases derived from 2-aminophenol have been synthesized and investigated as chemosensors for the detection of biologically important metal ions. rsc.org These sensors operate through binding interactions with metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺, which result in observable changes in their UV-vis absorption spectra. rsc.org This colorimetric response allows for the qualitative and quantitative determination of the target metal ions. The sensing mechanism often involves a metal-to-ligand charge transfer (MLCT) process upon complexation. rsc.org

Furthermore, a spectrophotometric assay has been developed for the determination of 2-aminophenols in biological samples. nih.gov This method relies on the dimerization of 2-aminophenol in the presence of ferric ions as a catalyst to form a highly colored dye, 2-hydroxyisophenoxazin-3-one, which can be quantified. nih.gov This demonstrates the utility of the inherent reactivity of the 2-aminophenol structure in creating analytical methodologies. Commercial suppliers also list 2-aminophenol and its salts as analytical reagents. guidechem.comsdfine.com

Table 2: Analytical Applications of 2-Aminophenol Derivatives

| Application | Principle | Target Analyte |

| Chemosensors | Formation of Schiff bases and metal complexation | Metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) |

| Spectrophotometric Assay | Catalytic dimerization to a colored product | 2-Aminophenols |

Catalytic Applications and Ligand Design Incorporating this compound Motifs

The 2-aminophenol framework is a versatile platform for the design of ligands used in coordination chemistry and catalysis. The ability of the amino and hydroxyl groups to act as a bidentate chelating agent allows for the formation of stable complexes with a variety of transition metals. These metal complexes can exhibit significant catalytic activity in a range of organic transformations.

For example, mononuclear copper(II) complexes synthesized with Schiff base ligands derived from 2-aminophenol have been shown to effectively catalyze the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one. rsc.org This reaction mimics the function of the enzyme phenoxazinone synthase. The catalytic efficiency is influenced by the specific structure of the ligand coordinated to the copper center. rsc.org

Aminophenol-based ligands are noted for their significant and growing impact on catalysis research, spanning areas from homogeneous catalysis to small molecule activation. derpharmachemica.com The design of these ligands is crucial as the interaction between the metal ion and the coordinating ligand dictates the properties and reactivity of the resulting catalyst. derpharmachemica.com Furthermore, excited-state copper catalysis has been employed for the direct synthesis of 2-aminophenol derivatives from nitro(hetero)arenes, highlighting the role of these motifs in novel catalytic systems. nih.gov The photooxidation of 2-aminophenol in the presence of iron(III) (hydr)oxide as a heterogeneous catalyst has also been studied to understand its degradation kinetics. nih.gov

Environmental Remediation Applications Utilizing this compound Chemistry

The chemistry of 2-aminophenol and its derivatives is also being explored for applications in environmental remediation, particularly in the treatment of wastewater containing organic pollutants.

While studies on the direct use of this compound in adsorption are limited, derivatives based on the 2-aminophenol structure have been investigated for their potential to remove contaminants from aqueous solutions. Polymeric materials derived from aminophenols can act as effective adsorbents for heavy metal ions.

For instance, a ternary nanocomposite fabricated from poly(m-aminophenol), 3-aminopropyl triethoxysilane, and graphene oxide has demonstrated good adsorption capability for Cu(II) ions from aqueous solutions. nih.gov This suggests that polymers incorporating the aminophenol structure can be tailored to have a high affinity for specific pollutants. The removal of 2-aminophenol itself from wastewater has been studied using various low-cost adsorbents, indicating the environmental relevance of this class of compounds. researchgate.net Research has also been conducted on the adsorption isotherms of 2-aminophenol on multi-wall carbon nanotubes. researchgate.net

Chemical Transformation of Pollutants Mediated by this compound-Derived Species

While direct research on the chemical transformation of pollutants mediated specifically by species derived from this compound is limited in publicly available scientific literature, a broader examination of derivatives from aminophenol isomers, particularly m-aminophenol and o-aminophenol, reveals their significant potential in environmental remediation. These derivatives are often polymerized or incorporated into composites to create materials with high efficacy in adsorbing or catalytically degrading various pollutants. The functional hydroxyl (-OH) and amino (-NH2) groups inherent to the aminophenol structure are pivotal to these capabilities, offering sites for chelation, hydrogen bonding, and other interactions with contaminant molecules.

Recent research has focused on leveraging these properties to address water contamination by heavy metals, organic dyes, and other persistent organic pollutants. By transforming aminophenols into polymeric structures or composites, their stability and surface area are enhanced, making them suitable for practical applications in wastewater treatment.

Detailed Research Findings

The primary mechanisms by which aminophenol-derived species mediate pollutant transformation are adsorption and catalytic degradation. Adsorption involves the physical removal of pollutants from an aqueous phase onto the surface of the material, while catalytic degradation involves the chemical conversion of pollutants into less harmful substances.

One notable area of research is the development of nanocomposites. For instance, a ternary nanocomposite fabricated from poly(m-aminophenol), 3-aminopropyl triethoxysilane, and graphene oxide has demonstrated effective removal of copper (Cu(II)) ions from water. nih.gov The functional groups within the poly(m-aminophenol) structure are believed to facilitate the chelation of the metal ions, thereby sequestering them from the solution. nih.gov

Hypercrosslinked polymers derived from m-aminophenol have also been engineered for the broad-spectrum removal of organic dyes. nih.gov These materials exhibit high adsorption capacities for various dyes due to a combination of hydrogen bonding, hydrophobic interactions, π-π stacking, and physical pore-filling. nih.gov

Furthermore, the integration of poly-m-aminophenol with metal oxides has led to the creation of heterojunction materials capable of catalytic activity. A poly-m-aminophenol/CoFe2O4 heterojunction has been successfully used for the decontamination of bisphenol A (BPA) and the antibiotic ciprofloxacin, indicating a promising pathway for the chemical degradation of persistent organic pollutants. researchgate.net

The polymerization of aminophenols, sometimes initiated through methods like plasma treatment, results in conductive polymers with structures conducive to these applications. mdpi.comdrexel.edu These polymerization processes are foundational to creating the advanced materials used in environmental remediation.

The following interactive data table summarizes key research findings on the transformation of pollutants using aminophenol-derived materials.

| Pollutant | Derived Species | Transformation Mechanism | Research Highlights |

| Copper (Cu(II)) ions | Poly(m-aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite | Chelation/Adsorption | The functional groups (-OH and =NH) in the polymer chain facilitate the removal of heavy metal ions. nih.gov |

| Organic Dyes | Hypercrosslinked polymers from m-aminophenol | Adsorption | High capacity for removing various dyes through hydrogen bonding, hydrophobic interactions, and π-π interactions. nih.gov |

| Bisphenol A (BPA) | Poly-m-aminophenol/CoFe2O4 heterojunction | Catalytic Degradation | Effective decontamination of persistent organic pollutants. researchgate.net |

| Ciprofloxacin | Poly-m-aminophenol/CoFe2O4 heterojunction | Catalytic Degradation | Demonstrates the potential for catalytic breakdown of antibiotics in wastewater. researchgate.net |

Environmental Fate and Chemical Dynamics of 2 Aminophenol Hemisulfate Salt

Abiotic Degradation Mechanisms of 2-Aminophenol (B121084) Hemisulfate Salt in Environmental Compartments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 2-aminophenol, the primary abiotic degradation pathways considered are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. Studies on 2-aminophenol indicate that its direct degradation by simulated solar irradiation in aqueous solutions is limited. Research has shown that in the absence of a photocatalyst, no significant photolysis of 2-aminophenol was observed over a five-hour period of irradiation.

However, the presence of photocatalysts and sensitizers in the environment can significantly accelerate its degradation. This is known as indirect photolysis or photocatalytic degradation. Research has demonstrated the effective degradation of 2-aminophenol under visible light when photocatalysts such as Bismuth Vanadate (BiVO₄) or Copper(I) oxide (Cu₂O) are present. The rate of this degradation is often enhanced by the presence of an external oxidant like hydrogen peroxide (H₂O₂), indicating a synergistic effect. For instance, one study achieved complete photodegradation of a 10 ppm 2-aminophenol solution within 5 hours using BiVO₄ as a photocatalyst under visible light. Another study reported the complete degradation of 2-aminophenol in 2.0 hours using Cu₂O with an external oxidant. The degradation mechanism in these photocatalytic systems involves the generation of highly reactive radicals, such as hydroxyl radicals (•OH), which attack and break down the 2-aminophenol molecule.

| Condition | Photocatalyst | Initial Concentration | Irradiation Time for Complete Degradation | Reference |

|---|---|---|---|---|

| Visible Light | None | Not specified | Negligible degradation after 5 hours | |

| Visible Light | BiVO₄ | 10 ppm | 5 hours | |

| Visible Light + H₂O₂ | Cu₂O | Not specified | 2 hours |

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. 2-aminophenol is not expected to undergo hydrolysis in the environment. This stability is due to the absence of functional groups, such as esters or amides, that are susceptible to hydrolysis under typical environmental pH and temperature conditions.

Sorption and Transport Phenomena of 2-Aminophenol Hemisulfate Salt in Soil and Aquatic Systems

The movement and distribution of 2-aminophenol in the environment are largely dictated by sorption processes, which involve the compound adhering to soil particles, sediments, and other solids.

Based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 90, 2-aminophenol is predicted to have high mobility in soil. A low Koc value generally suggests a lower tendency for a chemical to adsorb to soil and a higher potential for it to move with water. However, this prediction must be considered with caution. As an aniline (B41778) derivative, 2-aminophenol's aromatic amino group is highly reactive and is expected to bind strongly to the organic matter (humus) present in soils. This binding would significantly reduce its mobility and transport through the soil profile.